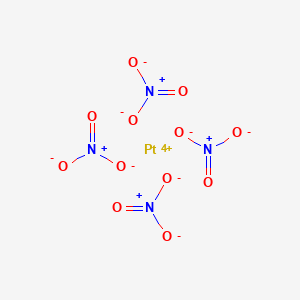

Platinum(IV) nitrate, solution, Pt 15% w/w

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Platinum(IV) nitrate, solution, Pt 15% w/w, is a chemical compound composed of platinum and nitrate ions in a 15% w/w solution. This compound has a variety of uses and applications in scientific research, medical, and industrial applications. In

Applications De Recherche Scientifique

Complexation Studies in Aqueous Solutions

- Platinum(IV) nitrate solutions have been investigated for their complexation behavior in aqueous solutions, revealing the existence of mono- and polynuclear nitrate complexes. These complexes are significant in concentrated solutions and are characterized by various compositions and structures (Belyaev, Fedotov, & Vorobieva, 2011).

Formation of Adducts with Crown Ethers

- The interaction of platinum(IV) nitrate with crown ethers has been studied. This interaction results in the formation of adducts, indicating potential applications in the isolation of platinum(IV) nitrate complexes (Topchiyan, Vasilchenko, Baidina, & Korolkov, 2020).

Electrochemical Applications

- Platinum-based materials supported in a carbon nano-tube matrix have been synthesized, including Pt (15%)/CNT, for electrochemical characterization. These materials show promising applications in reactions like the Nitrate Electro-Reduction Reaction (NER) (Torres-Santillán, Vargas‐García, & Manzo-Robledo, 2011).

Catalytic Oxidation Studies

- Platinum(IV) nitrate solutions have been used to prepare catalysts for oxidation reactions, indicating their potential in catalytic processes involving substances like carbon monoxide and hexane (Kucharczyk, Tylus, Okal, Chęcmanowski, & Szczygieł, 2017).

Nanoparticle Morphology Control

- Research has shown that the morphology of platinum nanoparticles can be controlled by varying the amount of sodium nitrate in the polyol process. This control over nanoparticle shape has significant implications for various applications (Herricks, Chen, & Xia, 2004).

Recovery of Noble Metals from Industrial Wastes

- Platinum(IV) nitrate has been studied for its removal from solutions containing other metals, highlighting its relevance in the recovery of noble metals from industrial wastes (Hubicki & Wójcik, 2006).

Propriétés

IUPAC Name |

platinum(4+);tetranitrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFYVGREOHNWMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O12Pt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platinum(4+);tetranitrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

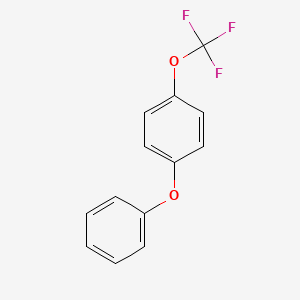

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)